molecular formula C18H16Cl2N2O2 B4943461 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline

4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline

Cat. No. B4943461
M. Wt: 363.2 g/mol
InChI Key: CMGXGGCYVGVEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline is a chemical compound that has been extensively researched in the field of pharmacology. This compound is also known as PD153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). PD153035 has shown great potential in the treatment of cancer, as EGFR is often overexpressed in cancer cells.

Mechanism of Action

PD153035 works by binding to the ATP-binding site of EGFR, which prevents the receptor from being activated by its ligands. This, in turn, prevents the downstream signaling pathways that are activated by EGFR from being activated. Without these signaling pathways, cancer cells are unable to grow and proliferate, which leads to their death.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. This makes PD153035 a potential treatment for a range of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of PD153035 is its potency. It is a highly effective inhibitor of EGFR, which makes it an attractive candidate for cancer treatment. However, its potency also means that it can be toxic at high doses. This can make it difficult to use in lab experiments, as researchers need to be careful to use appropriate doses to avoid toxicity.

Future Directions

There are a number of future directions for research on PD153035. One area of interest is the development of new analogs of PD153035 that are more potent and less toxic. Another area of interest is the use of PD153035 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is interest in exploring the potential use of PD153035 in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

The synthesis of PD153035 involves several steps. The starting material is 2,6-dichloro-4-methylphenol, which is reacted with propylene oxide to form 3-(2,6-dichloro-4-methylphenoxy)propanol. This intermediate is then reacted with 6-aminoquinazoline to form PD153035.

Scientific Research Applications

PD153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of EGFR. EGFR is a receptor that is often overexpressed in cancer cells, and its activity is essential for the growth and survival of these cells. PD153035 has been shown to be particularly effective against non-small cell lung cancer, which often overexpresses EGFR.

properties

IUPAC Name

4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-12-9-14(19)17(15(20)10-12)23-7-4-8-24-18-13-5-2-3-6-16(13)21-11-22-18/h2-3,5-6,9-11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGXGGCYVGVEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCOC2=NC=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2,6-Dichloro-4-methylphenoxy)propoxy]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.